![molecular formula C8H5N3S B579760 7H-Thiazolo[5,4-e]indazole CAS No. 19546-92-0](/img/structure/B579760.png)
7H-Thiazolo[5,4-e]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Thiazolo[5,4-e]indazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Thiazolo[5,4-e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with hydrazines, followed by cyclization to form the thiazoloindazole core. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7H-Thiazolo[5,4-e]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s ability to interact with biological targets has led to investigations into its use as an anticancer, antimicrobial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 7H-Thiazolo[5,4-e]indazole involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s interactions with other biological targets, such as cancer cells or microbial pathogens, are still under investigation, but they likely involve similar binding and inhibition mechanisms.
Comparison with Similar Compounds
7H-Thiazolo[5,4-e]indazole can be compared to other heterocyclic compounds with similar structures and properties:
Indazoles: Indazoles have a fused benzene and pyrazole ring system, but they do not contain sulfur.
Thiazolo[4,5-d]thiazoles:
The unique combination of the thiazole and indazole rings in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
19546-92-0 |
|---|---|
Molecular Formula |
C8H5N3S |
Molecular Weight |
175.209 |
IUPAC Name |
6H-pyrazolo[3,4-g][1,3]benzothiazole |
InChI |
InChI=1S/C8H5N3S/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-4H,(H,10,11) |
InChI Key |
OBVBYASRAPTFFQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1NN=C3)SC=N2 |
Synonyms |
6H-Pyrazolo[3,4-g]benzothiazole(8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


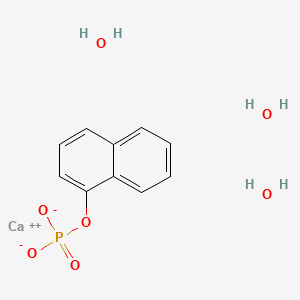
![2-[(P-CHLOROPHENYL)AZO]-3-METHYLBENZOTHIAZOLIUM PERCHLORATE](/img/structure/B579680.png)

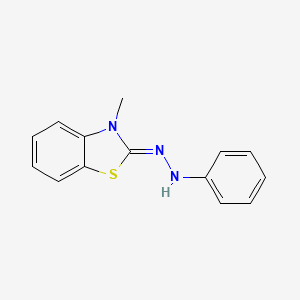
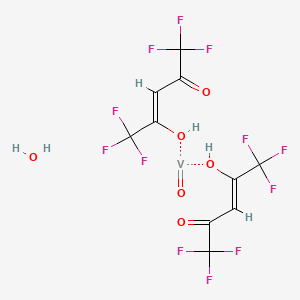
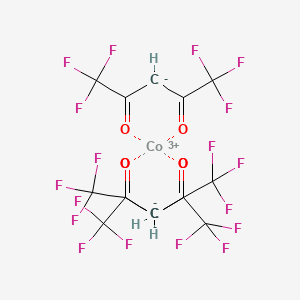

![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)
![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)
![(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one](/img/structure/B579692.png)
![(1R,5S)-1,3,5,9,9-pentamethyl-7-[[(3R,7S)-3,5,7,10,10-pentamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decan-1-yl]disulfanyl]-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane](/img/structure/B579694.png)
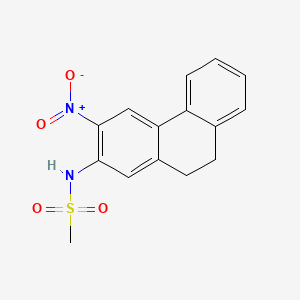
![(1R,9S,10S,13S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-ol](/img/structure/B579699.png)
